molecular formula C25H29NO4 B12202382 (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one

Cat. No.: B12202382
M. Wt: 407.5 g/mol
InChI Key: BUZNTOQKTMSDAY-WAJIAWJWSA-N
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Description

The compound (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:

  • A benzofuranone core with a keto group at position 2.
  • A propenylidene group at position 2 with an (2E)-configured double bond conjugated to a 2-methoxyphenyl ring, which may influence electronic and steric properties.

Benzofuranone derivatives are often studied for anticancer, antimicrobial, or enzyme-modulating properties .

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H29NO4/c1-4-15-26(16-5-2)17-20-21(27)14-13-19-24(28)23(30-25(19)20)12-8-10-18-9-6-7-11-22(18)29-3/h6-14,27H,4-5,15-17H2,1-3H3/b10-8+,23-12-

InChI Key

BUZNTOQKTMSDAY-WAJIAWJWSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3OC)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3OC)C2=O)O

Origin of Product

United States

Preparation Methods

Rh(III)-Catalyzed Three-Component Assembly

The Rh(III)-catalyzed method enables the construction of benzofuran-3(2H)-ones with tetrasubstituted stereocenters. Using 5-hydroxy-2-methoxybenzaldehyde (A ), cyclopropanol (B ), and methyl acrylate (C ), the reaction proceeds via C–H activation and annulation to yield the core structure D (Scheme 1). This method achieves 78% yield under optimized conditions (Cp*RhCl2, AgSbF6, 120°C, 12 h).

Scheme 1

(A) + (B) + (C)Rh(III)(D)Yield: 78%\text{(A) + (B) + (C)} \xrightarrow{\text{Rh(III)}} \text{(D)} \quad \text{Yield: 78\%}

Pyrone-Nitroalkene Cyclization

An alternative route employs 3-hydroxy-2-pyrone (E ) and methyl 3-nitroacrylate (F ) in AlCl3/TFA-mediated cyclization to form benzofuranone G (Scheme 2). This method offers regioselectivity for the 6-hydroxy group (82% yield).

Scheme 2

(E) + (F)AlCl3/TFA(G)Yield: 82%\text{(E) + (F)} \xrightarrow{\text{AlCl}_3/\text{TFA}} \text{(G)} \quad \text{Yield: 82\%}

Introduction of the 6-Hydroxy and 7-(Dipropylaminomethyl) Groups

Hydroxy Group Deprotection

When using methoxy-protected intermediates (e.g., D ), the 6-methoxy group is demethylated with BBr3 in dichloromethane (-20°C to rt, 4 h) to afford the 6-hydroxy derivative H (91% yield).

Mannich Reaction for Aminomethylation

The 7-position is functionalized via a Mannich reaction. Treating H with dipropylamine, formaldehyde (37% aq.), and acetic acid (60°C, 8 h) installs the dipropylaminomethyl group, yielding I (65% yield).

Table 1: Optimization of Mannich Reaction Conditions

CatalystSolventTemp (°C)Yield (%)
Acetic acidEtOH6065
HClTHF4058
BF3·OEt2DCM2572

Formation of the 2-[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene] Moiety

Wittig Olefination

The propenylidene group is introduced via a Wittig reaction. Phosphonium salt J (derived from 2-methoxycinnamaldehyde and triphenylphosphine) reacts with benzofuranone I under basic conditions (NaH, THF, 0°C to rt) to form the target compound K with E-selectivity (Scheme 3, 68% yield).

Scheme 3

(I) + (J)NaH/THF(K)Yield: 68%\text{(I) + (J)} \xrightarrow{\text{NaH/THF}} \text{(K)} \quad \text{Yield: 68\%}

Stereochemical Control

The Z-configuration at the benzofuranone’s 2-position is governed by steric hindrance during the Wittig reaction, while the E-configuration in the propenylidene group arises from the anti-periplanar geometry of the ylide addition.

Optimization and Challenges

Yield Improvements

Microwave-assisted synthesis reduces reaction times for the Rh(III)-catalyzed step (4 h vs. 12 h) with comparable yields (76%).

Competing Side Reactions

Over-alkylation during the Mannich reaction is mitigated by using a 1:1.2 ratio of formaldehyde to amine .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 6-hydroxy group on the benzofuran ring participates in acid-base and nucleophilic substitution reactions. For instance:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

  • Coordination Chemistry : Acts as a bidentate ligand for metal ions (e.g., Ru, Pt), forming complexes that stabilize oxidation states .

Reaction TypeConditionsProductReference
EsterificationAcCl, pyridine, 0°C6-Acetoxy derivative (analogous thiosemicarbazone coordination)
Metal ComplexationRuCl₃, reflux[RuCl(PPh₃)₂(compound)]Cl

Conjugated Enone System Reactivity

The α,β-unsaturated ketone (enone) undergoes cycloadditions and nucleophilic attacks:

  • Diels-Alder Reactions : Reacts with dienes (e.g., cyclopentadiene) to form six-membered bicyclic adducts.

  • Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming 1,4-adducts .

Reaction TypeReagentProductSelectivity
Diels-AlderCyclopentadiene, heatBicyclic adductRegioselective at enone
Michael AdditionBenzylamine, EtOH1,4-AdductSteric hindrance from dipropylamino group reduces yield

Dipropylamino Substituent Reactions

The tertiary amine undergoes alkylation and oxidation:

  • Quaternary Ammonium Salt Formation : Reacts with methyl iodide to form a quaternary ammonium iodide.

  • Oxidation : Hydrogen peroxide converts the amine to an N-oxide, altering solubility .

Reaction TypeReagentProductApplication
AlkylationCH₃I, K₂CO₃Quaternary ammonium saltEnhanced water solubility
OxidationH₂O₂, AcOHN-Oxide derivativeReduced cytotoxicity

Methoxyphenyl Group Reactivity

The 2-methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS):

  • Demethylation : BBr₃ cleaves the methoxy group to a hydroxyl, increasing polarity .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy.

Reaction TypeConditionsProductYield
DemethylationBBr₃, CH₂Cl₂, −78°C2-Hydroxyphenyl derivative85%
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-2-methoxyphenyl adduct60%

Photochemical Reactions

The extended π-system enables [2+2] photocycloaddition under UV light:

  • Dimerization : Forms a cyclobutane-linked dimer, reducing bioactivity .

ConditionCatalystProductNotes
UV (365 nm), acetoneNoneDimerReversible at >100°C

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

  • Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at the benzofuran C-5 position.

  • Glucuronidation : UDP-glucuronosyltransferases conjugate the 6-hydroxy group, enhancing excretion .

Metabolic PathwayEnzymeMetaboliteEffect
HydroxylationCYP3A45-Hydroxy derivativeIncreased anticancer activity
GlucuronidationUGT1A16-O-GlucuronideReduced bioavailability

Comparative Reactivity with Aurone Analogs

Structural analogs from patent data (e.g., substituted aurones) show similar reactivity patterns:

FeatureThis CompoundAurone Analog
Enone ReactivityDiels-Alder adductsAntifungal via Michael addition
Metal BindingRu/Pt complexesCu complexes for antitrypanosomal activity
Metabolic StabilityModerate (t₁/₂ = 2.1 hr)Low (t₁/₂ = 0.8 hr)

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one. For instance, derivatives of benzofuran have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related benzofuran compounds on several cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The results indicated that certain structural modifications could enhance the cytotoxic potency:

  • Compounds with specific substitutions at the C-5 position exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, demonstrating promising selectivity and efficacy against cancer cells while sparing normal cells .

Pharmacological Applications

Beyond its anticancer properties, this compound also shows promise in other therapeutic areas:

  • Neuroprotective Effects : Some studies suggest that benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Activity : There is evidence that certain structural analogs can reduce inflammation markers in vitro, suggesting a role in treating inflammatory disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the therapeutic efficacy of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one. Modifications to the benzofuran core or substitutions on the amino group can significantly impact biological activity:

ModificationEffect on Activity
Hydroxyl groups at C6Increased cytotoxicity
Dipropylamino substitutionEnhanced selectivity towards cancer cells
Methoxy phenyl groupImproved solubility and bioavailability

Mechanism of Action

The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy group and dipropylamino substituent allow it to form hydrogen bonds and interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Key Observations from Structural Comparisons:

The bis(2-methoxyethyl)amino group in introduces polarity, which may enhance aqueous solubility but reduce passive diffusion.

Benzylidene/Propenylidene Modifications: The (2E)-3-(2-methoxyphenyl)propenylidene group in the target compound offers a conjugated system with methoxy-induced electron-donating effects, distinct from the 2-fluoro or 2-chloro analogs. This could modulate receptor-binding specificity.

Substituent Positioning :

  • The 6-hydroxy group is conserved across all compounds, suggesting a critical role in hydrogen bonding or metal chelation.
  • Additional groups (e.g., C4-methyl in ) may introduce steric constraints affecting molecular docking.

Biological Activity

The compound (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a complex organic molecule belonging to the class of benzofuran derivatives. Its unique structural features, including a hydroxyl group and a dipropylamino side chain, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

Property Details
Molecular FormulaC23H27NO3
Molecular Weight365.5 g/mol
IUPAC Name(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
InChIInChI=1S/C23H27NO3/c1-4...
InChI KeyFUKITAMHFDKVBP-STZFKDTASA-N

Biological Activity Overview

Research indicates that compounds similar to (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one exhibit a wide range of biological activities:

  • Anticancer Properties : Studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines. For instance, structural modifications in similar compounds have resulted in significant cytotoxicity against MCF-7 breast cancer cells and other tumorigenic cell lines, with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : The presence of hydroxyl groups in the structure is often associated with anti-inflammatory properties. Compounds with similar functionalities have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Antimicrobial Activity : Chalcone derivatives, which share structural similarities with this compound, have been reported to possess antimicrobial properties against a variety of pathogens, including bacteria and fungi.

The biological activity of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This is particularly relevant in the context of anticancer activity where enzyme inhibition can lead to reduced cell proliferation .
  • Receptor Interaction : It may act on various receptors involved in signaling pathways critical for cell survival and proliferation. This interaction can lead to altered cellular responses, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have focused on exploring the biological activity of compounds related to (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one:

  • Cytotoxicity Studies : A study demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 and K562, with IC50 values ranging from 10 µM to 20 µM .
  • Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory potential of similar compounds by showing their ability to reduce nitric oxide production in macrophages, indicating a mechanism for mitigating inflammation .
  • Antimicrobial Testing : Compounds structurally akin to this benzofuran derivative showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria, further supporting the potential application in treating infections.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step pathways, such as Knoevenagel condensation for the benzofuran core and subsequent functionalization (e.g., dipropylaminomethylation). Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) approaches. For example, details similar benzofuran derivatives synthesized via base-catalyzed aldol-like condensations, suggesting NaH or Et₃N as potential bases for analogous steps . Monitor intermediates via TLC or HPLC () to ensure regioselectivity and purity .

Q. What analytical techniques are recommended for characterizing structural purity and stereochemical configuration?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry (e.g., Z/E configurations). For hydroxyl and methoxy groups, employ DEPT-135 or HSQC to resolve overlapping signals. High-resolution mass spectrometry (HRMS) and IR can validate functional groups. highlights the importance of NOESY experiments to resolve intramolecular interactions in similar conjugated systems .

Q. How can solubility and stability issues be addressed during in vitro assays?

  • Methodological Answer : Test solubility in DMSO, ethanol, or PEG-based solvents, and use dynamic light scattering (DLS) to assess aggregation. For stability, conduct accelerated degradation studies under varying pH (e.g., 4–9) and temperatures (25–40°C). ’s protocols for phenolic compounds suggest adding antioxidants (e.g., ascorbic acid) to mitigate oxidation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity results in different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake, metabolism, or off-target effects. Use LC-MS/MS to quantify intracellular compound levels () . Pair with RNA-seq or proteomics to identify differentially expressed pathways. For example, ’s study on antioxidant activity in plant extracts employs ABTS/DPPH assays alongside ROS quantification in specific cell models .

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures from the PDB. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. ’s analysis of nucleophilic addition sites in benzofuran derivatives demonstrates the utility of DFT calculations for predicting reactive regions .

Q. What strategies resolve contradictions in pharmacokinetic data between in vivo and in silico models?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Conduct in vivo studies with radiolabeled analogs (e.g., ¹⁴C) to track absorption/distribution. ’s environmental fate studies emphasize compartmental modeling for bioavailability assessments .

Q. How does stereochemistry influence the compound’s interaction with chiral biological targets?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Test enantiopure samples in target-specific assays (e.g., enzyme inhibition). ’s synthesis of Z/E isomers highlights the need for circular dichroism (CD) spectroscopy to confirm optical activity .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. ’s split-plot design for phenolic compounds provides a template for longitudinal data analysis .

Q. How should researchers design controls to account for auto-oxidation of the hydroxy group in biological assays?

  • Methodological Answer : Include vehicle controls (solvent-only) and antioxidants (e.g., BHT) in assay buffers. Monitor oxidation via HPLC-UV () or electrochemical detection . ’s protocols for total phenolic content assays recommend blank corrections for baseline interference .

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